Antimicrobial Activity Against Staphylococcus aureus: Class-Level Potency of 4-Bromophenyl-5-(alkylthio)-4H-1,2,4-triazoles
Although no direct MIC data are publicly available for CAS 391897-68-0 itself, the closest structurally characterized congener series—3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles—provides a quantitative framework for anticipating the antimicrobial potential of this compound class. In that series, the most active derivative (compound IIi, bearing an S-pentyl chain) exhibited MIC values of 31.25 µg/mL against S. aureus ATCC 25923, compared with 125 µg/mL for the S-ethyl analog (compound IIa) [1]. This 4-fold potency differential driven solely by alkyl chain length demonstrates that the butylsulfanyl substituent in CAS 391897-68-0 positions it in an intermediate lipophilicity range where antimicrobial potency is expected to be moderate rather than maximal, making it suitable as a reference point in alkyl-chain SAR campaigns.
| Evidence Dimension | MIC against S. aureus ATCC 25923 (serial dilution method) |
|---|---|
| Target Compound Data | Not directly determined; predicted intermediate potency based on butyl chain length (between ethyl and pentyl analogs) |
| Comparator Or Baseline | 3-(2-bromophenyl)-5-(pentylthio)-4-phenyl-4H-1,2,4-triazole (IIi): MIC = 31.25 µg/mL; 3-(2-bromophenyl)-5-(ethylthio)-4-phenyl-4H-1,2,4-triazole (IIa): MIC = 125 µg/mL |
| Quantified Difference | 4-fold MIC range across alkyl chain length (ethyl → pentyl); butyl analog expected at ~62.5–125 µg/mL by interpolation |
| Conditions | Serial dilution method; Mueller-Hinton broth; 24 h incubation at 37°C; S. aureus ATCC 25923 |
Why This Matters
Establishes that the butylsulfanyl chain length in CAS 391897-68-0 occupies a defined, non-terminal position in the alkyl-chain SAR, making the compound a necessary intermediate reference point that cannot be substituted by shorter- or longer-chain analogs without losing SAR granularity.
- [1] Safonov AA, Panasenko OI. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current Issues in Pharmacy and Medicine: Science and Practice 2022;15(3):235–240. DOI: 10.14739/2409-2932.2022.3.264691. (Quantitative MIC data for compounds IIa–IIi; S. aureus, E. coli, P. aeruginosa, C. albicans.) View Source
